molecular formula C13H10N2 B8443228 8-(Pyrrol-1-yl)isoquinoline

8-(Pyrrol-1-yl)isoquinoline

Cat. No.: B8443228
M. Wt: 194.23 g/mol
InChI Key: YYHXNLCQPSAQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Pyrrol-1-yl)isoquinoline is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities

8-(Pyrrol-1-yl)isoquinoline exhibits a range of biological activities, making it a candidate for further pharmacological exploration:

  • Anticancer Activity : Compounds based on the pyrroloisoquinoline scaffold have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7, MDA-MB231) and cervical (HeLa) cancers. Studies indicate that these compounds can act as topoisomerase inhibitors, which are crucial in cancer therapy due to their role in DNA replication and repair .
  • Neuroprotective Effects : Research has indicated that derivatives of this compound may interact with tau proteins implicated in neurodegenerative diseases such as Alzheimer's disease. The ability to bind effectively to these proteins suggests potential therapeutic applications in treating neurodegeneration .

Case Studies

StudyFindingsImplications
Cytotoxicity Assessment A study evaluated various pyrrolo[2,1-a]isoquinoline derivatives against human cancer cell lines using MTT assays. Compounds demonstrated IC50 values indicating potent anticancer properties.Highlights the potential for developing new anticancer agents based on this scaffold .
Neurodegenerative Disease Research Interaction studies showed that this compound derivatives effectively target tau aggregates, suggesting their role in drug delivery systems for neurodegenerative conditions.Supports further investigation into their use as therapeutic agents for diseases like Alzheimer's.
Topoisomerase Inhibition Compounds derived from this scaffold were shown to inhibit topoisomerase I and II activities, leading to apoptosis in cancer cells.Indicates a dual mechanism of action that could be exploited for developing novel cancer therapies .

Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

8-pyrrol-1-ylisoquinoline

InChI

InChI=1S/C13H10N2/c1-2-9-15(8-1)13-5-3-4-11-6-7-14-10-12(11)13/h1-10H

InChI Key

YYHXNLCQPSAQEC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=CC3=C2C=NC=C3

Origin of Product

United States

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